8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Overview
Description
8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is an organic compound with the molecular formula C11H14N2O. It is a heterocyclic compound containing a benzazepine ring system, which is a seven-membered ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation Method: One common method for synthesizing 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves the hydrogenation of 2,3,4,5-tetrahydro-1-methyl-8-nitro-2-oxo-1H-1-benzazepine.
Microwave Irradiation Method: Another method involves the reduction of 1-methyl-8-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one using ammonium formate and palladium on carbon (Pd/C) in methanol under microwave irradiation at 80°C for 5 minutes.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be synthesized through reduction reactions, as mentioned in the preparation methods.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) and absolute ethanol.
Reduction: Ammonium formate and palladium on carbon (Pd/C) in methanol under microwave irradiation.
Major Products Formed
Scientific Research Applications
8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has several applications in scientific research:
Medicinal Chemistry: The benzazepine scaffold is found in various medicinal compounds used to treat cardiovascular diseases, such as evacetrapib, benazepril, and tolvaptan.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The specific mechanism of action for 8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, modulating their activity. The benzazepine ring system can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and alter their function .
Comparison with Similar Compounds
Similar Compounds
Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor used in the treatment of cardiovascular diseases.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Tolvaptan: A vasopressin receptor antagonist used to treat hyponatremia.
Uniqueness
8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is unique due to its specific substitution pattern on the benzazepine ring, which can confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives .
Properties
IUPAC Name |
8-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZLXRRTQNBYEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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